molecular formula C24H24ClFN6O4 B11434489 7-(2-chloro-6-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

7-(2-chloro-6-fluorobenzyl)-8-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B11434489
M. Wt: 514.9 g/mol
InChI Key: QHFGRJQHXHHEFA-UHFFFAOYSA-N
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Description

The compound 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a purine core, which is a common scaffold in many biologically active molecules, and is substituted with various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the purine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the chlorofluorophenyl group: This step often involves a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the purine core.

    Attachment of the furan-2-carbonyl piperazine moiety: This is typically done through an amide coupling reaction using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace certain substituents with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halides and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving purine derivatives.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where purine analogs are known to be effective.

    Industry: It might be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that recognize the purine core or the various substituents on the molecule. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE: can be compared with other purine derivatives such as:

Uniqueness

The uniqueness of 7-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-8-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24ClFN6O4

Molecular Weight

514.9 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C24H24ClFN6O4/c1-28-21-20(23(34)29(2)24(28)35)32(13-15-16(25)5-3-6-17(15)26)19(27-21)14-30-8-10-31(11-9-30)22(33)18-7-4-12-36-18/h3-7,12H,8-11,13-14H2,1-2H3

InChI Key

QHFGRJQHXHHEFA-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C(=O)C4=CC=CO4)CC5=C(C=CC=C5Cl)F

Origin of Product

United States

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